2-Furanpropanal, 5-methyl-beta-oxo-

Description

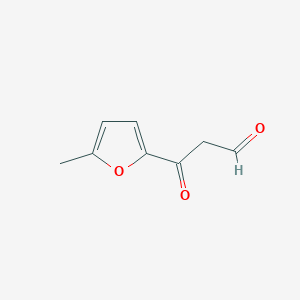

2-Furanpropanal, 5-methyl-beta-oxo- is a multifunctional organic molecule. Its core structure consists of a furan (B31954) ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This ring is substituted at the 2-position with a propanal chain and at the 5-position with a methyl group. The "beta-oxo" designation indicates the presence of a ketone (carbonyl) group on the beta-carbon of the propanal side chain, relative to the aldehyde group. This specific arrangement of functional groups dictates its chemical behavior and potential utility in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-(5-methylfuran-2-yl)-3-oxopropanal |

InChI |

InChI=1S/C8H8O3/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,5H,4H2,1H3 |

InChI Key |

DOIIUIFNHDSREA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CC=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Furanpropanal, 5 Methyl Beta Oxo

Mechanistic Studies of Furan (B31954) Ring Stability and Transformation under Various Conditions

Under acidic conditions, furan rings can undergo hydrolysis to form dicarbonyl compounds. acs.org For instance, the acid-catalyzed conversion of furan can lead to polymerization, a process that can be suppressed in alcoholic solvents which stabilize reactive aldehyde intermediates by forming acetals. rsc.orgrsc.org In the context of 2-Furanpropanal, 5-methyl-beta-oxo-, the presence of the aldehyde and beta-keto groups can influence the electron density of the furan ring, potentially affecting its stability and susceptibility to acid-catalyzed ring cleavage.

Metabolic studies on furan-containing compounds have shown that the furan ring can be cleaved through oxidation by cytochrome P-450 enzymes, leading to the formation of reactive unsaturated dicarbonyl intermediates. nih.govnih.gov While direct metabolic studies on 2-Furanpropanal, 5-methyl-beta-oxo- are not extensively documented, it is plausible that it could undergo similar metabolic transformations. The initial oxidation of the furan ring is a key step in the biotransformation of many furan derivatives. nih.gov

Furthermore, intramolecular reactions involving the side chain can lead to transformations of the furan ring. For example, intramolecular reactions of alkynes with furans catalyzed by platinum chloride can lead to the formation of phenols through a proposed platinum carbene intermediate. acs.org The specific substitution pattern of 2-Furanpropanal, 5-methyl-beta-oxo- could potentially allow for unique intramolecular cyclizations or rearrangements under specific catalytic conditions.

Reactivity of the Aldehyde Functionality in 2-Furanpropanal, 5-methyl-beta-oxo-

The aldehyde group in 2-Furanpropanal, 5-methyl-beta-oxo- is a primary site for a variety of chemical reactions, including nucleophilic additions and condensations. The reactivity of this aldehyde is influenced by the electron-donating nature of the 5-methylfuran ring and the electron-withdrawing effect of the adjacent beta-oxo group.

Nucleophilic Addition Reactions to the Carbonyl Group

Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org The aldehyde in 2-Furanpropanal, 5-methyl-beta-oxo- is expected to readily undergo nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to form an alcohol. libretexts.org

The presence of the beta-keto group can influence the outcome of nucleophilic additions. For instance, in intramolecular aldol (B89426) condensations of allyl β-keto esters containing an aldehyde group, the reaction proceeds under neutral conditions via a palladium enolate to form a cyclic aldol product. nih.gov This highlights the potential for intramolecular reactions in 2-Furanpropanal, 5-methyl-beta-oxo- where the enol or enolate of the beta-keto group could act as an internal nucleophile.

The table below summarizes the expected reactivity of the aldehyde functionality with various nucleophiles, based on general principles of aldehyde chemistry.

| Nucleophile | Expected Product | Reaction Conditions |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether or THF |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Alcoholic or ethereal solvents |

| Amines (RNH₂) | Imine (Schiff base) | Mildly acidic or basic conditions |

| Alcohols (ROH) | Acetal | Acid catalysis |

Condensation and Polymerization Behavior

The aldehyde functionality of 2-Furanpropanal, 5-methyl-beta-oxo- can participate in condensation reactions, such as aldol condensations, which can lead to the formation of larger molecules and potentially polymers. Aldol condensation of furfural (B47365) with ketones over solid-base catalysts has been studied for upgrading biomass-derived compounds. osti.gov A competing reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form an alcohol and a carboxylic acid, which can be a major cause of catalyst deactivation. osti.gov

The polymerization of furan compounds, particularly under acidic conditions, is a known phenomenon. rsc.orgrsc.org The presence of reactive aldehydes can contribute to this polymerization. rsc.org Studies on the acid-catalyzed conversion of furan have shown that polymerization can dominate in aqueous solutions, while the use of alcoholic solvents can suppress this by converting the reactive aldehydes into more stable acetals. rsc.orgrsc.org Therefore, the conditions under which reactions involving 2-Furanpropanal, 5-methyl-beta-oxo- are carried out will be crucial in controlling its polymerization behavior. The formation of humins, which are solid polymers, during the hydrothermal degradation of carbohydrates has been linked to the condensation of α-carbonyl aldehydes. acs.org

Chemical Transformations Involving the Beta-Oxo Moiety

The beta-oxo moiety in 2-Furanpropanal, 5-methyl-beta-oxo- is a key functional group that significantly influences the molecule's reactivity. This group can exist in equilibrium with its enol tautomer, which can then be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions.

The Feist-Benary synthesis of furans involves the reaction of β-dicarbonyl compounds with α-halogen ketones under basic conditions, proceeding through a 1,4-dicarbonyl intermediate. youtube.com This highlights the reactivity of the active methylene (B1212753) group within the beta-dicarbonyl system. In the case of 2-Furanpropanal, 5-methyl-beta-oxo-, the methylene group between the two carbonyls is activated and can be deprotonated to form a nucleophilic carbanion.

Palladium-catalyzed reactions of allyl β-keto esters demonstrate the versatility of the enolates generated from β-dicarbonyl compounds. These enolates can undergo reductive elimination, elimination of β-hydrogen, and intramolecular aldol condensation. nih.gov These transformations suggest that the beta-oxo group in 2-Furanpropanal, 5-methyl-beta-oxo- can be a handle for various synthetic manipulations under transition metal catalysis.

Intramolecular reactions are also a possibility. For instance, the intramolecular reaction of 5-(2-furyl)-1-alkynes catalyzed by PtCl₂ leads to phenols, with a proposed mechanism involving a platinum carbene intermediate that reacts with a dicarbonyl compound formed from the furan ring. acs.org The proximity of the furan ring and the beta-oxo moiety in 2-Furanpropanal, 5-methyl-beta-oxo- might facilitate similar intramolecular transformations.

Exploration of Cycloaddition Reactions Involving the Furan Core

The furan ring in 2-Furanpropanal, 5-methyl-beta-oxo- can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. uwindsor.calibretexts.orgmasterorganicchemistry.com This reaction is a powerful tool for the construction of complex cyclic systems. The reactivity of the furan ring as a diene is influenced by its substituents. Electron-donating groups generally enhance the reactivity, while electron-withdrawing groups decrease it. The 5-methyl group on the furan ring is electron-donating, which should enhance its reactivity in Diels-Alder reactions.

Diels-Alder reactions of furans are often reversible, and the stereochemical outcome (endo vs. exo) can be dependent on the reaction conditions. uwindsor.ca For example, the reaction of 2,5-dimethylfuran (B142691) with maleimides can yield the endo adduct at room temperature and the exo adduct at elevated temperatures. nih.gov

The aldehyde and beta-oxo groups on the side chain of 2-Furanpropanal, 5-methyl-beta-oxo- will also influence the Diels-Alder reactivity. While furfural itself is generally a poor diene, its derivatives can be made to undergo cycloaddition. nih.gov For instance, acetalization of the aldehyde group can reduce its electron-withdrawing character and facilitate the Diels-Alder reaction. nih.gov

The table below summarizes the potential outcomes of Diels-Alder reactions with various dienophiles, based on known reactivity of furan derivatives.

| Dienophile | Expected Product Type | Potential Conditions |

| Maleic anhydride | Bicyclic adduct | Thermal or Lewis acid catalysis |

| N-Alkyl/Aryl maleimides | Bicyclic adduct | Thermal or Lewis acid catalysis |

| Acrylates | Bicyclic adduct | Thermal or Lewis acid catalysis |

| Acetylene dicarboxylates | Bicyclic adduct, potentially leading to aromatic compounds upon further reaction | Thermal conditions |

Intramolecular Diels-Alder reactions are also a possibility if the side chain contains a dienophilic moiety. libretexts.org The specific structure of 2-Furanpropanal, 5-methyl-beta-oxo- does not inherently contain a dienophile for an intramolecular reaction, but derivatives could be designed to undergo such transformations.

Oxidative and Reductive Pathways of 2-Furanpropanal, 5-methyl-beta-oxo-

The presence of multiple functional groups in 2-Furanpropanal, 5-methyl-beta-oxo- allows for a range of oxidative and reductive transformations. The selectivity of these reactions will depend on the choice of reagents and reaction conditions.

Oxidative Pathways:

The furan ring itself can be oxidized, often leading to ring-opening and the formation of dicarbonyl compounds. researchgate.net Metabolic oxidation of furan rings by cytochrome P-450 enzymes is a known pathway that generates reactive electrophilic intermediates. nih.gov The aldehyde group is also susceptible to oxidation to a carboxylic acid. Selective oxidation of the aldehyde in the presence of the furan ring and the ketone can be challenging. However, methods for the selective oxidation of 5-hydroxymethylfurfural (B1680220) to 5-formyl-2-furancarboxylic acid using non-precious metal oxide-based catalysts have been developed, suggesting that selective oxidation of the aldehyde in furan derivatives is achievable. researchgate.net

Reductive Pathways:

The aldehyde and ketone functionalities can be reduced to primary and secondary alcohols, respectively. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for these transformations. libretexts.orgchemguide.co.ukyoutube.com The chemoselectivity between the aldehyde and the ketone can often be controlled. Aldehydes are generally more reactive towards hydride reducing agents than ketones. libretexts.org Therefore, it might be possible to selectively reduce the aldehyde group in the presence of the ketone under carefully controlled conditions.

The furan ring can also be reduced (hydrogenated) to tetrahydrofuran, typically under catalytic hydrogenation conditions (e.g., H₂/Ni or Pd/C). researchgate.net This would lead to the saturation of the furan ring, significantly altering the properties of the molecule.

The table below outlines potential products from the oxidation and reduction of 2-Furanpropanal, 5-methyl-beta-oxo-.

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Aldehyde Oxidation | Mild oxidizing agents (e.g., Ag₂O) | 2-Furanpropanoic acid, 5-methyl-beta-oxo- |

| Furan Ring Oxidation | Strong oxidizing agents (e.g., O₃, KMnO₄) or enzymatic oxidation | Ring-opened dicarbonyl compounds |

| Aldehyde Reduction | Selective reducing agents (e.g., NaBH₄ at low temp.) | 2-Furanpropan-1-ol, 5-methyl-beta-oxo- |

| Ketone Reduction | Hydride reducing agents (e.g., NaBH₄, LiAlH₄) | 2-Furanpropanal, 5-methyl-beta-hydroxy- |

| Both Carbonyls Reduction | Strong reducing agents (e.g., LiAlH₄) | 2-Furanpropan-1,3-diol, 5-methyl- |

| Furan Ring Reduction | Catalytic hydrogenation (e.g., H₂/Pd-C) | 2-Tetrahydrofuranpropanal, 5-methyl-beta-oxo- |

Acid- and Base-Catalyzed Reactions of Furanpropanal Derivatives

The reactivity of 2-Furanpropanal, 5-methyl-beta-oxo- is characterized by the interplay of its furan ring and the β-keto aldehyde functional group. Both acidic and basic conditions can initiate a variety of transformations, primarily involving the aldehyde, the enolizable β-dicarbonyl system, and the electron-rich 5-methylfuran ring.

Acid-Catalyzed Reactions

Under acidic conditions, the reactivity of 2-Furanpropanal, 5-methyl-beta-oxo- is dictated by the protonation of the carbonyl oxygens and the potential for reactions involving the furan ring. The presence of an electron-donating methyl group at the 5-position of the furan ring enhances its nucleophilicity, but also makes it susceptible to acid-catalyzed polymerization and ring-opening reactions if conditions are not carefully controlled.

One of the primary acid-catalyzed reactions is the enolization of the β-dicarbonyl system. Protonation of either the aldehyde or the ketone carbonyl oxygen facilitates the formation of an enol intermediate. This enol is a key intermediate for various subsequent reactions, including intramolecular cyclizations.

Detailed research on related systems, such as the acid-catalyzed condensation of 2-methylfuran (B129897) with salicylaldehydes, demonstrates the reactivity of the furan ring towards electrophiles. mdpi.com In the case of 2-Furanpropanal, 5-methyl-beta-oxo-, the protonated aldehyde can act as an intramolecular electrophile. This can lead to an intramolecular electrophilic attack by the furan ring on the activated carbonyl carbon, potentially forming a six-membered ring. Subsequent dehydration would lead to a bicyclic product.

The stability of the furan ring in acidic media is a critical factor. Furan itself is sensitive to strong acids, leading to polymerization. rsc.org However, derivatives with electron-withdrawing groups are more stable. researchgate.net Conversely, the 5-methyl group in the target molecule is electron-donating, which can increase the ring's reactivity and potential instability in acid. Studies on the acid-catalyzed conversion of furan in methanol (B129727) have shown that it can be converted to benzofuran (B130515) at elevated temperatures, indicating that ring-opening and rearrangement pathways are possible. rsc.org

Table 1: Potential Acid-Catalyzed Reactions and Products of 2-Furanpropanal, 5-methyl-beta-oxo-

| Reaction Type | Catalyst | Potential Products | Notes |

| Intramolecular Aldol Addition | Dilute Acid | Bicyclic hemiacetal | Reversible reaction. |

| Intramolecular Aldol Condensation | Stronger Acid, Heat | Bicyclic α,β-unsaturated ketone | Favored by removal of water. |

| Furan Ring Polymerization | Strong Acid | Insoluble polymers (humins) | A common side reaction with acid-sensitive furans. researchgate.net |

| Intermolecular Condensation | Acid | Higher molecular weight oligomers | Self-condensation or reaction with other species. |

Base-Catalyzed Reactions

In the presence of a base, the most reactive sites in 2-Furanpropanal, 5-methyl-beta-oxo- are the acidic α-hydrogens situated between the two carbonyl groups. Deprotonation at this position generates a resonance-stabilized enolate, which is a potent nucleophile.

The primary base-catalyzed reaction is the intramolecular aldol condensation. The enolate can attack the aldehyde carbonyl group, leading to the formation of a six-membered ring containing a β-hydroxy ketone. Subsequent dehydration, which is often facilitated by heating, yields a cyclic α,β-unsaturated ketone. This type of cyclization is a common and efficient method for the formation of six-membered rings from 1,5-dicarbonyl compounds.

Intermolecular aldol condensations are also possible, where the enolate of one molecule reacts with the aldehyde of another, leading to dimerization and polymerization. The choice of base, solvent, and reaction temperature can influence the balance between intra- and intermolecular pathways. The use of a solid-base catalyst, for instance, has been shown to be effective in the aldol condensation of furfural with ketones. osti.gov

Furthermore, under strong basic conditions, if the aldehyde does not possess α-hydrogens, it can undergo the Cannizzaro reaction. However, in 2-Furanpropanal, 5-methyl-beta-oxo-, the α-hydrogens of the propanal chain are acidic, making aldol-type reactions the more probable pathway. Research on the aldol condensation of 2,5-diformylfuran with acetone (B3395972) using a basic catalyst highlights the propensity of furan aldehydes to undergo such reactions. core.ac.uk

Table 2: Potential Base-Catalyzed Reactions and Products of 2-Furanpropanal, 5-methyl-beta-oxo-

| Reaction Type | Catalyst | Potential Products | Notes |

| Intramolecular Aldol Addition | Dilute Base (e.g., NaOH, K₂CO₃) | Cyclic β-hydroxy ketone | The initial, often isolable, product. |

| Intramolecular Aldol Condensation | Stronger Base, Heat | Cyclic α,β-unsaturated ketone | A thermodynamically stable conjugated system. |

| Intermolecular Aldol Condensation | Base | Dimeric and oligomeric products | Can be a competing reaction, especially at higher concentrations. |

Computational Chemistry and Theoretical Investigations of 2 Furanpropanal, 5 Methyl Beta Oxo

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are central to understanding the electronic environment of a molecule. For 2-Furanpropanal, 5-methyl-beta-oxo-, methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory could be employed to determine its ground-state electronic structure.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a critical tool for mapping out the potential pathways of chemical reactions. For 2-Furanpropanal, 5-methyl-beta-oxo-, this could involve studying its synthesis, degradation, or its interaction with other chemical species.

Transition State Analysis and Energy Barriers

To understand the kinetics of reactions involving this compound, researchers would need to identify the transition state structures. These are the highest energy points along a reaction coordinate. By calculating the energy of these transition states relative to the reactants, the activation energy, or energy barrier, for the reaction can be determined. This information is crucial for predicting reaction rates.

Potential Energy Surface Exploration

A thorough investigation would involve exploring the potential energy surface (PES) of the reacting system. The PES is a multidimensional surface that represents the energy of a system as a function of the positions of its atoms. By mapping out the PES, chemists can identify all possible reaction pathways, intermediates, and products. mdpi.com Techniques such as guided approaches can be used to explore the complex PES of molecules. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule can significantly influence its physical and chemical properties. 2-Furanpropanal, 5-methyl-beta-oxo- likely has several possible low-energy conformations due to the flexibility of the propanal side chain.

Conformational analysis would involve systematically identifying these different conformers and determining their relative energies. Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time. nih.gov MD simulations track the movements of atoms and can reveal how the molecule transitions between different conformations, providing insight into its flexibility and interactions with its environment. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from fundamental quantum mechanical principles. For 2-Furanpropanal, 5-methyl-beta-oxo-, this would include:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts. This would be invaluable for confirming the structure of the molecule.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies and intensities to predict the IR spectrum. This would help identify the characteristic functional groups present in the molecule, such as the furan (B31954) ring, the aldehyde, and the ketone.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) could be used to calculate the electronic excitation energies and oscillator strengths, which would predict the UV-Vis absorption spectrum. This provides information about the electronic transitions within the molecule.

While specific data tables and detailed research findings for 2-Furanpropanal, 5-methyl-beta-oxo- are currently absent from the scientific literature, the computational chemistry framework outlined above provides a clear roadmap for future investigations into this compound.

Structure Activity Relationship Sar Studies of 2 Furanpropanal, 5 Methyl Beta Oxo Analogs

Design Principles for Structural Modification of the Furanpropanal Core

The design of analogs for a furan-based core like that of 2-Furanpropanal, 5-methyl-beta-oxo- is guided by established principles of medicinal chemistry and scaffold-based drug design. numberanalytics.comnih.gov The primary goal is to enhance desired activities, be it biological potency or specific chemical reactivity, while potentially reducing undesired effects.

Key design principles include:

Scaffold Hopping: This involves replacing the central furan (B31954) ring with other heterocyclic systems to explore different spatial arrangements and electronic properties. nih.gov

Substituent Modification: Introducing or altering substituents on the furan ring and the propanal side chain can significantly impact the molecule's properties. This is a common strategy to fine-tune activity.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For instance, the beta-oxo group could be replaced with other electron-withdrawing groups.

Conformational Restriction: Introducing elements that reduce the flexibility of the molecule, such as double bonds or additional rings, can lock the molecule into a more active conformation.

These principles are often guided by computational modeling to predict the effects of structural changes before undertaking synthetic efforts. numberanalytics.com

Systematic Variation of Substituents on the Furan Ring

The furan ring is a versatile scaffold, and the nature and position of its substituents can dramatically alter its chemical and biological profile. researchgate.netnih.gov In the case of 2-Furanpropanal, 5-methyl-beta-oxo-, the methyl group at the 5-position is a key feature.

Systematic variation of substituents on the furan ring would involve:

Altering Alkyl Groups: The methyl group at the 5-position could be replaced with other alkyl groups (ethyl, propyl, etc.) to probe the impact of steric bulk on activity.

Introducing Electron-Donating and Withdrawing Groups: Placing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, nitro groups) on the furan ring can modulate its electronic density, affecting its reactivity and interactions with biological targets. researchgate.netmdpi.com For instance, in Diels-Alder reactions, electron-donating groups on the furan ring generally increase the reaction's exergonicity, while electron-withdrawing groups have the opposite effect. researchgate.net

Varying Substituent Position: Moving the methyl group from the 5-position to other positions on the furan ring would help to understand the spatial requirements for activity.

A study on furan-maleimide cycloadditions demonstrated that the electronic and regiochemical effects of furan substitution significantly influence their reactivity. researchgate.net This highlights the importance of carefully considering the electronic nature of substituents on the furan ring.

Modifying the Propanal Chain and Beta-Oxo Functionality

The propanal chain and the beta-oxo group are critical functional elements of the target molecule. Modifications to this part of the structure can influence its reactivity, stability, and how it interacts with other molecules.

Key modifications could include:

Chain Length Variation: The three-carbon propanal chain could be shortened or lengthened to assess the optimal distance between the furan ring and the reactive carbonyl group.

Alteration of the Beta-Oxo Group: The beta-keto-enol functionality is a key feature that can be modified. nih.govacs.orgnih.gov For example, the ketone could be reduced to a hydroxyl group, or the entire beta-dicarbonyl system could be replaced with other functionalities. In a study of 4-amino-7-oxo substituted analogues, the presence of a carbonyl group at a specific position was found to render the compounds inactive, demonstrating the critical role of this functionality's placement.

Introduction of Rigidity: Introducing double bonds or cyclizing the side chain could restrict its conformation, which may lead to a more favorable interaction with a biological target.

Research on 3(2H)-furanones has shown that modifications to the side chain can be readily achieved, allowing for the creation of a library of compounds for biological activity studies. nih.gov

Computational Approaches to SAR Elucidation (e.g., docking simulations)

Computational methods are invaluable tools for elucidating SAR, offering insights that can guide the synthesis and testing of new analogs. ijper.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein receptor. ijper.orgnih.gov For furan-based compounds, docking studies have been used to identify potential inhibitors of various enzymes by ranking them based on their docking scores and binding energies. ijper.org These studies can reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for binding. ijper.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activity. nih.govfrontiersin.orgfarmaciajournal.com These models use molecular descriptors to quantify various aspects of a molecule's structure and predict the activity of new, unsynthesized compounds. For furan derivatives, QSAR studies have been employed to correlate physicochemical parameters with antimicrobial activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a time-dependent view of the interaction between a ligand and its target, offering insights into the stability of the complex. biointerfaceresearch.com

Computational studies on furanone derivatives have shown that structural modifications, such as adding a phenyl group, can enhance reactivity and antioxidative properties. ajchem-b.com

Correlation of Structural Changes with Chemical Behavior and Biological Interactions (from a chemical perspective)

The structural modifications discussed above directly impact the chemical behavior and, consequently, the biological interactions of furanpropanal analogs.

Reactivity: The furan ring can undergo various reactions, including electrophilic substitution and cycloadditions. ksu.edu.saacs.org The substituents on the ring influence its aromaticity and reactivity. For instance, electron-donating groups enhance the diene character of the furan ring, making it more reactive in Diels-Alder reactions. researchgate.net The beta-dicarbonyl moiety is also a reactive center, capable of undergoing reactions typical of ketones and enols. deepdyve.comresearchgate.netwikipedia.org

The following interactive table summarizes the potential effects of structural modifications on the properties of furanpropanal analogs, based on findings from related furan derivatives.

| Structural Modification | Predicted Effect on Chemical Behavior | Predicted Effect on Biological Interactions | Supporting Evidence from Analogs |

| Addition of electron-donating group (e.g., -OCH3) to furan ring | Increased nucleophilicity of the furan ring, enhanced reactivity in electrophilic aromatic substitution and Diels-Alder reactions. | May increase binding affinity to electron-deficient sites on a biological target. | Furan derivatives with methoxy (B1213986) groups show altered Diels-Alder reactivity. researchgate.net |

| Addition of electron-withdrawing group (e.g., -NO2) to furan ring | Decreased nucleophilicity of the furan ring, reduced reactivity in electrophilic aromatic substitution. | May enhance interactions with electron-rich pockets in a target protein. | Nitro-substituted coumarins show increased antifungal activity. mdpi.com |

| Replacement of 5-methyl group with a larger alkyl group | Increased steric hindrance around the furan ring. | May improve selectivity for a specific target by fitting into a larger hydrophobic pocket or decrease activity due to steric clash. | SAR studies on various furan derivatives show the importance of substituent size. nih.govucc.ie |

| Reduction of the beta-oxo group to a hydroxyl group | Loss of the beta-dicarbonyl character, introduction of a hydrogen bond donor. | May alter the binding mode by forming new hydrogen bonds with the target. | The presence of a carbonyl group can be critical for activity in some heterocyclic compounds. |

| Extension of the propanal chain | Increased flexibility and distance between the furan ring and the terminal functional group. | May allow the molecule to span a larger binding site or could lead to a loss of activity if a specific distance is required. | Side-chain modifications in 3(2H)-furanones are a key strategy for creating compound libraries. nih.gov |

Advanced Analytical Methodologies for Characterization and Detection of 2 Furanpropanal, 5 Methyl Beta Oxo

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aldehydic proton (CHO) would appear significantly downfield, typically in the range of 9-10 ppm. The protons of the methylene (B1212753) group situated between the two carbonyl groups (β-dicarbonyl system) would likely appear in the region of 3.5-4.5 ppm. The methyl group attached to the furan (B31954) ring would resonate upfield, around 2.2-2.5 ppm. The protons on the furan ring would exhibit characteristic shifts and coupling patterns depending on their position relative to the substituents.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton. The carbonyl carbons of the aldehyde and ketone functionalities are expected to resonate at the most downfield positions, typically between 180 and 210 ppm. The carbons of the furan ring would appear in the aromatic region, with their specific shifts influenced by the methyl and propanal substituents. The methyl carbon would be found at a characteristic upfield position.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. In electron ionization (EI) mode, the molecule is expected to undergo characteristic fragmentation. Cleavage of the bonds adjacent to the carbonyl groups (α-cleavage) is a common fragmentation pathway for aldehydes and ketones. libretexts.org The loss of a CHO group (29 u) or a larger fragment from the propanal side chain would be anticipated. The furan ring itself can also undergo fragmentation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Furanpropanal, 5-methyl-beta-oxo-, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and ketone groups, typically in the region of 1650-1730 cm⁻¹. The C-H stretching vibrations of the aldehyde group would appear as a distinct peak around 2700-2850 cm⁻¹. Vibrations associated with the furan ring, including C-O-C stretching and C-H bending, would also be present. researchgate.net

Chromatographic Separation and Quantification Methods (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are the methods of choice for the separation and quantification of 2-Furanpropanal, 5-methyl-beta-oxo- from complex mixtures, such as food matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of 2-Furanpropanal, 5-methyl-beta-oxo-, GC-MS is a suitable analytical method. Sample preparation often involves headspace solid-phase microextraction (HS-SPME) to extract and concentrate the analyte from the sample matrix before injection into the GC system. nih.gov The choice of the GC column is critical for achieving good separation from other furan derivatives and matrix components.

Below is a table summarizing typical GC-MS conditions used for the analysis of furan derivatives in food samples.

| Parameter | Typical Conditions |

| Column | HP-5MS (5% Phenyl Methyl Siloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 40°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Data compiled from multiple sources.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile furan derivatives, LC-MS is a preferred method. qub.ac.uk This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The use of tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for quantification, even in complex matrices. qub.ac.uk

A study on the analysis of furan derivatives in coffee using LC-MS/MS demonstrated the effective separation and quantification of various related compounds. researchgate.net

Advanced Hyphenated Techniques in Complex Mixture Analysis

The analysis of trace amounts of 2-Furanpropanal, 5-methyl-beta-oxo- in highly complex matrices, such as those produced during the Maillard reaction in food, often requires more advanced analytical techniques.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly enhanced separation power compared to conventional GC-MS. nih.govnih.gov In GCxGC, two columns with different separation mechanisms are connected in series, providing a much higher peak capacity and allowing for the separation of co-eluting compounds. This is particularly beneficial for resolving isomeric furan derivatives and separating them from the complex background of food volatiles. A study on Maillard reaction products utilized GCxGC-TOF-MS to identify a large number of volatile compounds, including various ketones and furan derivatives. nih.gov

Development of Chemosensors and Probes for Furanpropanal Detection

The development of rapid, sensitive, and selective methods for the detection of furan derivatives is an active area of research. Chemosensors and probes offer a promising alternative to traditional chromatographic methods for on-site and real-time monitoring.

Fluorescent Probes: Fluorescent probes are designed to exhibit a change in their fluorescence properties upon binding to a specific analyte. Research has been conducted on the development of fluorescent probes for the detection of aldehydes and ketones. rsc.orgmdpi.com While a specific probe for 2-Furanpropanal, 5-methyl-beta-oxo- has not been reported, the principles of probe design for β-dicarbonyl compounds could be applied. These probes often utilize mechanisms such as aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT) to generate a fluorescent signal. rsc.org

Colorimetric Sensors: Colorimetric sensors provide a visual detection method based on a color change in the presence of the target analyte. acs.orgresearchgate.net These sensors are often based on chemical reactions that produce a colored product. For aldehydes and ketones, reactions with reagents like dinitrophenylhydrazine (DNPH) can produce colored derivatives that can be measured spectrophotometrically. acs.org The development of colorimetric sensor arrays allows for the simultaneous detection and differentiation of various carbonyl compounds. illinois.edu

Environmental Transformation and Chemical Ecology of Furanpropanal Derivatives

Biosynthesis and Natural Occurrence of Furan-Containing Compounds

Furan (B31954) derivatives are widespread in nature, found in plants, fungi, bacteria, and even marine organisms. nih.gov Their biosynthesis is often linked to the metabolism of carbohydrates and other natural precursors. nih.govresearchgate.net A key intermediate in the formation of many furan compounds is 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from the dehydration of hexose (B10828440) sugars. nih.govresearchgate.net

The natural occurrence of these compounds is vast, with a significant number of C6-furanics having been isolated and described in scientific literature. nih.gov HMF and its derivatives, such as esters and ethers, are the most common types of C6-furans found in nature, predominantly in plants. nih.gov For instance, 5-methoxymethylfurfural has been identified in various plants, including Achillea millefolium and Asparagus cochinchinensis. nih.gov More oxidized or reduced C6-furans are typically associated with fungi and bacteria. nih.gov For example, 2,5-bis(hydroxymethyl)furan (BHMF) is mainly found in fungi, having been isolated from species like Phellinus linteus and the ascomycete Xylaria longipes. nih.gov

Furan derivatives contribute to the aroma and flavor of many foods. For example, 2,5-dimethylfuran (B142691) is a key component of the aroma of frozen leek slices and is also produced by fungi such as Penicillium crustosum. nih.gov Some furan-containing natural products exhibit significant biological activities. nih.gov For example, wortmannin, a furan-containing compound isolated from Penicillium wortmannin, shows anticancer activity. nih.gov

Table 1: Examples of Naturally Occurring Furan Derivatives

| Compound Name | Natural Source |

| 5-Hydroxymethylfurfural (HMF) and its derivatives | Plants |

| 5-Methoxymethylfurfural | Achillea millefolium, Cirsium chlorolepis, Asparagus cochinchinensis |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Fungi (Phellinus linteus, Xylaria longipes) |

| 2,5-Dimethylfuran | Leeks, Fungi (Penicillium crustosum, Penicillium cyclopium) |

| Wortmannin | Penicillium wortmannin |

| Menthofuran | Mentha pulegium (Pennyroyal) |

Chemical Degradation Pathways in Environmental Matrices

Furan derivatives in the environment can undergo various degradation processes depending on the environmental matrix and conditions. These compounds can be released into the atmosphere from sources like biomass burning and industrial emissions. reviewboard.ca Once in the atmosphere, their fate is governed by their physical and chemical properties, including partitioning and reactivity. reviewboard.ca

In aquatic environments, furan derivatives can be subject to degradation through processes such as oxidation. For instance, the degradation of some furan derivatives can be initiated by hydroxyl radicals. copernicus.org The environmental half-lives of furan compounds can vary significantly based on their structure and the specific environmental compartment. reviewboard.ca

A significant pathway for the transformation of furan derivatives is through disinfection processes in water treatment. Phenolic precursors in water can react with disinfectants like chlorine to form a variety of disinfection byproducts (DBPs), including furan-like structures. rsc.orgrsc.org A proposed mechanism involves the oxidation of the phenolic ring, followed by ring-opening and subsequent intramolecular nucleophilic addition to form a five-membered furan ring. rsc.orgrsc.org

Role in Inter-species Chemical Communication (from a molecular perspective)

Certain furan-containing compounds act as signaling molecules in inter-species chemical communication. A notable example is the family of methylenomycin furans (MMFs), which are secondary metabolites produced by the soil bacterium Streptomyces coelicolor. nih.gov These molecules are significant because they trigger the production of the antibiotic methylenomycin A by the same bacterium. nih.gov

The MMFs are 2,3,4-trisubstituted furans, all featuring a carboxylic acid at the third position and a hydroxymethyl group at the fourth position. nih.gov The variation among the five characterized MMFs lies in the alkyl chain at the second position. nih.gov The ability of these furan derivatives to induce antibiotic production highlights their role in regulating microbial communities and competitive interactions.

Formation and Fate of Furan-Based Byproducts

Furan-based byproducts can be formed through various natural and anthropogenic processes. Thermal degradation of food constituents during processing is a major source of furan formation. wikipedia.orgmdpi.com For example, furan is found in heat-treated commercial foods like roasted coffee and processed baby foods. wikipedia.org The primary pathways for furan formation in food include the thermal degradation of reducing sugars and amino acids, the Maillard reaction, and the thermal oxidation of ascorbic acid, polyunsaturated fatty acids, and carotenoids. mdpi.com

In addition to food processing, furan-based byproducts are also generated during combustion processes and water disinfection. reviewboard.carsc.org The incineration of waste can release dioxins and furans into the atmosphere, which can then be deposited on the surrounding landscape and enter the food web. reviewboard.ca The historical increase in the emission of dioxins and furans since 1940, as observed in sediment cores, is suggested to be linked to the incineration of chlorinated organic compounds. osti.gov

During water disinfection, the reaction of phenolic precursors with chlorine can lead to the formation of various furan-like DBPs. rsc.org Studies have identified several such compounds, including trichlorofuran-2-carboxylic acid, dichlorofuran-2-carboxylic acid, and 5-formyl-2-furancarboxylic acid. rsc.org The fate of these byproducts in the environment is a concern due to their potential toxicity. rsc.org

Derivatization Chemistry and Functionalization of 2 Furanpropanal, 5 Methyl Beta Oxo for Novel Materials and Reagents

Synthesis of Complex Polycyclic Systems Incorporating Furanpropanal Moieties

The inherent reactivity of the furan (B31954) ring within 2-Furanpropanal, 5-methyl-beta-oxo- makes it a prime candidate for the construction of complex polycyclic frameworks. The furan nucleus can participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. This powerful transformation allows for the creation of oxabridged bicyclic compounds, which can serve as precursors to a diverse range of carbocyclic and heterocyclic systems.

Furthermore, the aldehyde and β-dicarbonyl functionalities can be engaged in intramolecular cyclization reactions. For instance, under acidic or basic conditions, the enol or enolate of the β-dicarbonyl system could potentially attack the furan ring or the aldehyde group, leading to the formation of new fused ring systems. Tandem reactions, combining cycloadditions with subsequent intramolecular condensations, could provide a streamlined route to intricate polycyclic architectures. While specific examples involving 2-Furanpropanal, 5-methyl-beta-oxo- are not yet documented, the principles of furan chemistry strongly support its utility in this area.

Table 1: Potential Cycloaddition Reactions for Polycycle Synthesis

| Reaction Type | Reactant with 2-Furanpropanal, 5-methyl-beta-oxo- | Potential Polycyclic Product |

|---|---|---|

| Diels-Alder | Maleimide | Oxabridged imide adduct |

| [4+3] Cycloaddition | Allyl cation equivalent | Seven-membered ring fused to furan |

Applications in Polymer and Material Science (e.g., as cross-linking agents)

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived materials. The furan moiety in 2-Furanpropanal, 5-methyl-beta-oxo- can be exploited for polymerization and as a cross-linking agent. The polymerization of furan and its derivatives can proceed through various mechanisms, often involving acid catalysis, leading to polymers with aromatic ring structures and reactive functionalities. organic-chemistry.org

A particularly promising application lies in its potential as a cross-linking agent. The furan ring can undergo oxidation to a highly reactive enal species, which can then react with various nucleophiles to form stable covalent bonds. This "furan oxidation-based cross-linking" has been successfully employed to cross-link biomolecules such as DNA and peptides. researchgate.netnih.govyoutube.com It is conceivable that 2-Furanpropanal, 5-methyl-beta-oxo- could be incorporated into polymer backbones, and subsequent oxidation of the furan ring could induce cross-linking, thereby enhancing the thermal and mechanical properties of the material. The aldehyde functionality also presents an additional site for cross-linking reactions, for example, through condensation with polyols or amines.

Table 2: Potential Cross-linking Mechanisms

| Cross-linking Method | Activating Agent | Reactive Intermediate | Potential Cross-linked Polymer |

|---|---|---|---|

| Furan Oxidation | Singlet oxygen, NBS | 4-oxo-enal derivative | Thermoset resin |

Development of New Synthetic Building Blocks

The multiple functional groups within 2-Furanpropanal, 5-methyl-beta-oxo- make it an attractive precursor for the synthesis of a wide array of other molecules. The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine or an alkene via Wittig-type reactions. The β-dicarbonyl moiety is a classic functional group in organic synthesis, amenable to a host of transformations. For example, it can undergo alkylation, acylation, and condensation reactions to build molecular complexity.

The combination of these reactive sites allows for the development of novel bifunctional or trifunctional building blocks. For instance, selective reduction of the aldehyde followed by protection of the resulting alcohol would unmask the β-dicarbonyl for further chemistry. Alternatively, the Knoevenagel or Claisen-Schmidt condensation of the aldehyde would introduce new carbon-carbon bonds, leading to more elaborate structures. The furan ring itself can be a precursor to other heterocycles or can be opened to yield linear dicarbonyl compounds.

Exploration of 2-Furanpropanal, 5-methyl-beta-oxo- as a Ligand or Catalyst Precursor

The β-dicarbonyl functionality is a well-established chelating group for a wide variety of metal ions. The enolate form of the β-keto-aldehyde in 2-Furanpropanal, 5-methyl-beta-oxo- can coordinate to metal centers in a bidentate fashion through the two oxygen atoms. This suggests that the compound could serve as a versatile ligand for the synthesis of metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

The presence of the furan ring and the aldehyde group could further modulate the electronic properties of the resulting metal complex or provide additional coordination sites. For example, the furan oxygen could potentially coordinate to a metal center, leading to a tridentate ligand. The synthesis of such metal complexes could lead to novel catalysts where the metal center's reactivity is tuned by the furan-containing ligand. Furthermore, these complexes could be explored as precursors for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. Research on furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its metal complexes demonstrates the ability of furan-based dicarbonyl compounds to form dinuclear metal complexes, highlighting the potential of such structures. researchgate.net

Table 3: Potential Coordination Modes as a Ligand

| Metal Ion | Potential Coordination Site(s) | Resulting Complex Type |

|---|---|---|

| Transition Metals (e.g., Cu(II), Ni(II)) | β-dicarbonyl (O,O'-chelation) | Mononuclear or polynuclear complex |

| Lanthanide Ions | β-dicarbonyl and furan oxygen | Potentially luminescent complex |

Q & A

Q. What are the optimal synthetic routes for 2-Furanpropanal, 5-methyl-beta-oxo-?

Methodological Answer: Synthesis requires careful selection of catalysts and reaction conditions. For furan derivatives, oxidation of substituted furfuryl alcohols or condensation reactions using β-keto esters are common. For example:

- Oxidative pathways : Use MnO₂ or CrO₃ under anhydrous conditions to avoid over-oxidation .

- Condensation reactions : Employ β-keto esters (e.g., ethyl acetoacetate) with furan aldehydes in acidic media (H₂SO₄ or p-TsOH) to form the β-oxo group. Reaction temperatures should be maintained at 60–80°C for 6–12 hours .

| Catalyst | Temperature (°C) | Yield (%) | Purity |

|---|---|---|---|

| MnO₂ | 80 | 65 | ≥95% |

| p-TsOH | 70 | 78 | ≥90% |

Q. How can spectroscopic techniques characterize 2-Furanpropanal, 5-methyl-beta-oxo-?

Methodological Answer:

- NMR : Use ¹H and ¹³C NMR to confirm the furan ring (δ 6.2–7.5 ppm for protons) and β-oxo group (δ 190–210 ppm for carbonyl carbon). Compare with databases like PubChem .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., m/z 168.078 for C₈H₁₀O₃). Fragmentation patterns should align with β-oxo cleavage .

- IR : Look for C=O stretch at ~1700 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹ .

Q. What solvent systems ensure stability during storage?

Methodological Answer:

Q. How to isolate the compound from reaction mixtures?

Methodological Answer:

Q. What bioactivity screening models are appropriate?

Methodological Answer:

- Antimicrobial assays : Use Kirby-Bauer disc diffusion with E. coli or S. aureus. Dissolve the compound in DMSO (1 mg/mL) and apply 10 µL per disc .

- Cytotoxicity : MTT assay on HEK-293 cells. IC₅₀ values <50 µM suggest significant activity .

Advanced Research Questions

Q. How to resolve contradictions in spectral data interpretation?

Methodological Answer:

- Empirical falsification : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*). Discrepancies >0.5 ppm indicate possible isomerization or impurities .

- Cross-validate using 2D techniques (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between β-oxo carbon and furan protons confirm structure .

Q. What computational methods predict reactivity in catalytic environments?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G** level to model interactions with Lewis acids (e.g., AlCl₃). Transition state analysis reveals activation barriers for β-oxo group formation .

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) to predict metabolic pathways. Use AutoDock Vina with a grid size of 20 ų .

Q. How to analyze degradation pathways under UV exposure?

Methodological Answer:

Q. What strategies address low enantiomeric purity in synthesis?

Methodological Answer:

Q. How to validate contradictory bioactivity results across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.